2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid
Description
2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid is a synthetic amino acid derivative featuring a benzyloxycarbonyl (Cbz) group at the α-amino position and a 4-methylphenyl (p-tolyl) substituent at the β-carbon. The Cbz group is a widely used protecting group in peptide synthesis, offering stability under basic and nucleophilic conditions while being removable via hydrogenolysis or acidic hydrolysis. This compound is structurally related to phenylalanine derivatives but modified for specialized applications in medicinal chemistry and materials science .
Properties
CAS No. |
17191-48-9 |
|---|---|
Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C18H19NO4/c1-13-7-9-14(10-8-13)11-16(17(20)21)19-18(22)23-12-15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
CSDULTGTPASESO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid typically involves the protection of amino acids. . The reaction conditions often include the use of solvents like dichloromethane and reagents such as benzyl chloroformate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the benzylic position to a carboxylic acid.
Reduction: The compound can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or nitration reactions use reagents like aluminum chloride (AlCl3) and nitric acid (HNO3).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid is widely used in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino acid from unwanted reactions, allowing for selective modifications. This protection is crucial in peptide synthesis, where the compound acts as a precursor .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of functionalized propanoic acid derivatives. Below is a detailed comparison with structurally related analogs, focusing on substituents, protective groups, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations:
Protecting Group Stability :
- The Cbz group (as in the target compound) is stable under basic conditions but requires harsh methods (e.g., H₂/Pd) for removal. In contrast, the Boc group (e.g., in Entry 3) is acid-labile, enabling orthogonal deprotection strategies .
- Unprotected analogs (Entries 5–6) are directly bioactive but lack synthetic versatility .
Substituent Effects: Hydrophobicity: The 4-methylphenyl group (Target) increases lipophilicity compared to methoxy (Entry 2) or cyano (Entry 4) derivatives, impacting membrane permeability in drug design .
Biological Relevance: Compounds like 3-((4-hydroxyphenyl)amino)propanoic acid derivatives (Entry 2 analogs) exhibit structure-dependent anticancer activity, suggesting that aryl substituent modifications could modulate bioactivity . Halogenated derivatives (Entry 6) are valuable in radiopharmaceuticals due to their ability to participate in halogen bonding .
Safety and Handling :
- Cbz-protected compounds (e.g., Target, Entry 4) are classified as skin/eye irritants and require careful handling to avoid respiratory exposure .
Biological Activity
2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid, also known by its IUPAC name (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₈H₁₉NO₄
- Molecular Weight : 313.34776 g/mol
- CAS Number : 49759-60-6
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, including monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters. Inhibiting MAOs can enhance levels of neurotransmitters like serotonin and dopamine, which may have implications for treating depression and neurodegenerative diseases .
- Binding Affinity : The presence of benzyloxy groups enhances the compound's binding affinity to target proteins, potentially increasing its efficacy as a therapeutic agent.
Biological Activity Studies
Several studies have explored the biological activities of this compound:
- Inhibition Studies : Research indicates that this compound can inhibit MAO-B with an IC₅₀ value in the low micromolar range. This suggests a strong potential for use in treating conditions related to monoamine dysfunction .
- Cell Viability Tests : In vitro toxicity studies conducted on Vero cells demonstrated that the compound is relatively non-toxic at concentrations below 100 μg/mL, indicating a favorable safety profile for potential therapeutic use .
- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties, showing effectiveness in scavenging reactive oxygen species (ROS), which could be beneficial in preventing oxidative stress-related damage in cells .
Comparative Analysis with Similar Compounds
A comparison with similar compounds reveals distinct differences in biological activity and reactivity:
| Compound Name | Structural Features | Biological Activity | IC₅₀ (µM) |
|---|---|---|---|
| This compound | Benzyloxy groups | MAO-B inhibitor | Low micromolar |
| (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoic acid | Fewer substituents | Weaker MAO-B inhibition | Higher IC₅₀ |
| (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(4-benzyloxyphenyl)propanoic acid | Additional benzyloxy group | Enhanced binding affinity | Lower IC₅₀ |
Case Studies
- Neuroprotective Effects : A study investigated the protective effects of the compound against neurotoxic agents in neuronal cell lines. Results indicated that treatment with this compound significantly reduced cell death caused by oxidative stress .
- Therapeutic Applications : Clinical trials are ongoing to evaluate the efficacy of this compound in treating neurodegenerative diseases such as Parkinson's disease. Preliminary findings suggest improved motor function and reduced symptoms in animal models treated with the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
